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Cat. No.: B15136300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).

This document provides a comprehensive overview of its discovery, synthesis, and mechanism

of action. The synthesis section details a stereospecific, scalable process suitable for producing

the active pharmaceutical ingredient (API). The biological context section outlines the role of

S1P1 agonism in potential therapeutic applications and includes available data on the

compound's activity. This guide is intended to serve as a technical resource for professionals in

the field of drug discovery and development.

Introduction
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular

processes by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The

S1P1 receptor, in particular, plays a crucial role in regulating the trafficking of lymphocytes from

secondary lymphoid organs to the peripheral circulation. Agonism of S1P1 leads to the

internalization of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient

and effectively sequestering them within the lymph nodes. This mechanism forms the basis for

the therapeutic effect of S1P1 receptor modulators in autoimmune diseases.

BMS-960 has been identified as a potent and selective S1P1 receptor agonist, suggesting its

potential for the treatment of immune-mediated conditions and vascular diseases.[1][2] Its
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discovery was part of a broader effort to develop next-generation S1P1 modulators with

improved safety and efficacy profiles.

Chemical Profile
Property Value

IUPAC Name

(S)-1-((S)-2-Hydroxy-2-(4-(5-(3-phenyl-4-

(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-

yl)phenyl)ethyl)piperidine-3-carboxylic acid

Chemical Formula C26H23F3N4O5

Molecular Weight 528.49 g/mol

CAS Number 1265321-86-5 (free base)

Appearance White solid

Synthesis
A stereospecific and scalable synthesis for BMS-960 has been developed, focusing on a

convergent approach that joins two key intermediates. The process is highlighted by an

enzymatic reduction and a regioselective epoxide ring-opening reaction to establish the desired

stereochemistry.

Retrosynthetic Analysis
The synthesis of BMS-960 can be envisioned through the connection of two primary fragments:

the chiral amino alcohol side chain and the substituted isoxazole-oxadiazole core.

BMS-960

Chiral Amino Alcohol Side Chain Disconnection 1

Isoxazole-Oxadiazole Core Disconnection 2

Click to download full resolution via product page
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Caption: Retrosynthetic approach for BMS-960.

Synthesis of Key Intermediates
3.2.1. Synthesis of (S)-4-(Oxiran-2-yl)benzonitrile

The synthesis of the chiral epoxide intermediate commences with an enzymatic reduction of an

α-bromoketone to afford the corresponding (S)-bromo alcohol. This key step establishes the

stereocenter of the side chain. Subsequent treatment with a base promotes intramolecular

cyclization to yield the desired (S)-4-(oxiran-2-yl)benzonitrile.

3.2.2. Synthesis of 3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid

The isoxazole core is constructed via a [3+2] cycloaddition reaction between a nitrile oxide and

an appropriate alkyne, followed by further functional group manipulations to install the

carboxylic acid moiety.

Convergent Synthesis of BMS-960
The final steps of the synthesis involve the coupling of the two key intermediates. A

regioselective and stereospecific ring-opening of the epoxide, (S)-4-(oxiran-2-yl)benzonitrile,

with a suitable chiral piperidine derivative, followed by the formation of the 1,2,4-oxadiazole

ring and subsequent hydrolysis of the ester, affords BMS-960.
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Caption: Synthetic workflow for BMS-960.

Biological Activity and Mechanism of Action
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S1P1 Receptor Signaling Pathway
BMS-960 acts as a potent agonist at the S1P1 receptor. Upon binding, it induces a

conformational change in the receptor, leading to the activation of intracellular signaling

cascades. S1P1 exclusively couples to the Gi/o family of heterotrimeric G proteins. Activation of

Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Furthermore, the dissociation of the Gβγ subunits can activate other downstream effectors,

including phosphoinositide 3-kinase (PI3K) and Rac, which are involved in cell survival and

migration. A key consequence of sustained S1P1 agonism is the internalization and

degradation of the receptor, which prevents lymphocytes from egressing from lymph nodes.
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Caption: Simplified S1P1 receptor signaling pathway.

Quantitative Biological Data
While specific quantitative data such as IC50, EC50, and Ki values for BMS-960 are not

publicly available in the primary literature, it is described as a "potent and selective S1P1
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receptor agonist".[2] The improved synthesis was utilized to produce batches of BMS-960 for

Ames testing and other toxicological studies.

Experimental Protocols
The following are generalized protocols for assays relevant to the characterization of S1P1

receptor agonists.

S1P1 Receptor Binding Assay (Competitive Radioligand
Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the S1P1 receptor.

Materials:

Cell membranes prepared from cells overexpressing the human S1P1 receptor.

Radioligand (e.g., [³²P]S1P or a tritiated S1P1 agonist).

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.

Test compound (BMS-960) at various concentrations.

Non-specific binding control (high concentration of a known S1P1 ligand).

96-well plates.

Glass fiber filter mats.

Scintillation counter.

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for

total binding), or non-specific binding control.
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Initiate the binding reaction by adding the S1P1 receptor-containing cell membranes.

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach

equilibrium.

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

This separates the membrane-bound radioligand from the unbound.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

Dry the filter mats and measure the radioactivity of each well using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) from the resulting sigmoidal curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Workflow for a competitive radioligand binding assay.

S1P1 Receptor Functional Assay (GTPγS Binding Assay)
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Objective: To measure the functional activity (EC50 and % agonism) of a test compound at the

S1P1 receptor by quantifying G-protein activation.

Materials:

Cell membranes prepared from cells overexpressing the human S1P1 receptor.

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent).

Test compound (BMS-960) at various concentrations.

Basal control (buffer only).

Positive control (a known S1P1 agonist).

96-well plates.

Glass fiber filter mats.

Scintillation counter.

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In a 96-well plate, add assay buffer containing GDP, [³⁵S]GTPγS, and the test compound or

controls.

Initiate the reaction by adding the S1P1 receptor-containing cell membranes.

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

Terminate the reaction, filter, and wash as described for the binding assay.

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
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Plot the stimulated binding (cpm) against the logarithm of the test compound concentration.

Determine the EC50 value (the concentration of the test compound that produces 50% of the

maximal response) from the resulting sigmoidal curve.

Calculate the percent agonism relative to the response produced by the positive control.

Conclusion
BMS-960 is a potent and selective S1P1 receptor agonist with a well-defined and scalable

stereospecific synthesis. Its mechanism of action, centered on the modulation of lymphocyte

trafficking, positions it as a promising candidate for the treatment of autoimmune and

inflammatory diseases. Further disclosure of its detailed pharmacological and pharmacokinetic

properties will be crucial for its continued development and potential clinical application. This

document provides a foundational technical overview for researchers and professionals

working on S1P1 receptor modulators and related therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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